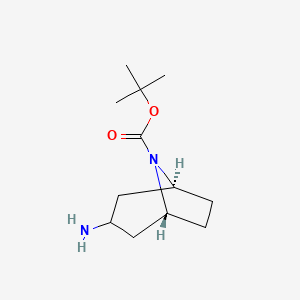

N-Boc-endo-3-aminotropane

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)7-8(13)6-9/h8-10H,4-7,13H2,1-3H3/t8?,9-,10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJKEPNCNBWESN-PBINXNQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207405-68-3, 744183-20-8 | |

| Record name | tert-butyl (1R,3R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-tert-butyl (1R,3S,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of N-Boc-endo-3-aminotropane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the N-Boc-endo-3-aminotropane building block, a crucial intermediate in the development of various therapeutic agents. This document details the synthetic pathway, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound, with its characteristic 8-azabicyclo[3.2.1]octane core, is a valuable scaffold in medicinal chemistry. The endo-orientation of the amino group and the presence of the Boc protecting group on the bridgehead nitrogen make it a versatile starting material for the synthesis of a wide range of biologically active molecules, including antagonists for the CCR5 receptor. This guide outlines a reliable and efficient two-step synthesis commencing from the commercially available nortropinone hydrochloride.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a two-step sequence starting from nortropinone hydrochloride:

-

N-Boc Protection of Nortropinone: The secondary amine of nortropinone is protected with a tert-butyloxycarbonyl (Boc) group to yield N-Boc-nortropinone. This step prevents unwanted side reactions at the nitrogen atom in subsequent transformations.

-

Stereoselective Reductive Amination: The ketone functionality of N-Boc-nortropinone is converted to a primary amine with a high degree of stereoselectivity to afford the desired endo-isomer.

The Pivotal Role of N-Boc-endo-3-aminotropane in the Development of Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-endo-3-aminotropane has emerged as a critical and versatile building block in medicinal chemistry, providing a rigid and stereochemically defined scaffold for the synthesis of a wide array of biologically active molecules. Its unique tropane core, a bicyclic amine structure, is a privileged motif found in numerous natural products and synthetic compounds with significant physiological effects. The presence of the tert-butoxycarbonyl (Boc) protecting group on the secondary amine allows for selective functionalization, making it an ideal starting material for the construction of complex molecular architectures. This technical guide delves into the core applications of this compound, with a particular focus on its instrumental role in the development of C-C chemokine receptor type 5 (CCR5) antagonists for the treatment of HIV-1 infection.

The Tropane Scaffold: A Gateway to Bioactive Molecules

The tropane skeleton of this compound provides a three-dimensional framework that can effectively orient substituents to interact with biological targets. This has made it a sought-after intermediate in the synthesis of compounds targeting the central nervous system (CNS) and other therapeutic areas.[1] The endo configuration of the amino group is a key structural feature that influences the pharmacological properties of its derivatives.

Application in the Synthesis of CCR5 Receptor Antagonists

A primary and well-documented application of this compound is in the synthesis of CCR5 receptor antagonists.[2] The CCR5 receptor is a G-protein-coupled receptor that acts as a co-receptor for the entry of macrophage-tropic (M-tropic) strains of HIV-1 into host cells, making it a prime target for antiviral drug development.[2] The development of small-molecule inhibitors that block this interaction is a key strategy in antiretroviral therapy.

A recent study published in the Journal of Medicinal Chemistry details the design and synthesis of a novel series of tropane derivatives as potent CCR5 antagonists.[2][3] These compounds were developed based on the structure of Maraviroc, the first approved CCR5 antagonist, and demonstrate the utility of the this compound scaffold in generating new chemical entities with improved pharmacological profiles.

Quantitative Data: Structure-Activity Relationship of Tropane-Based CCR5 Antagonists

The following table summarizes the in vitro anti-HIV-1 activity (IC50) of a selection of novel tropane derivatives synthesized from a tropane scaffold, highlighting the structure-activity relationships (SAR). The modifications on the tropane core lead to significant variations in potency.

| Compound | R Group | IC50 (nM) vs. HIV-1 NL4.3 |

| 6 | H | 15.6 ± 2.1 |

| 7 | 4-F | 10.2 ± 1.5 |

| 8 | 4-Cl | 8.9 ± 1.2 |

| 9 | 4-Br | 7.5 ± 0.9 |

| 25 | 3,4-di-F | 1.8 ± 0.3 |

| 26 | 3-Cl, 4-F | 1.5 ± 0.2 |

| Maraviroc | N/A | 2.1 ± 0.4 |

Data extracted from "Structure-Based Design of Tropane Derivatives as a Novel Series of CCR5 Antagonists with Broad-Spectrum Anti-HIV-1 Activities and Improved Oral Bioavailability"[2][3]

Experimental Protocols

General Procedure for the Synthesis of Novel Tropane-Based CCR5 Antagonists

The following is a representative experimental protocol for the synthesis of a key intermediate in the development of the tropane-based CCR5 antagonists, adapted from the literature.[2][3]

Step 1: Synthesis of tert-butyl (endo)-3-((S)-3-amino-3-phenylpropylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate

To a solution of this compound (1.0 eq) in dichloroethane (DCE) was added (S)-tert-butyl (1-oxo-1-phenylpropan-2-yl)carbamate (1.1 eq). The mixture was stirred at room temperature for 1 hour. Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) was then added portion-wise, and the reaction mixture was stirred at room temperature for 12 hours. Upon completion, the reaction was quenched with saturated sodium bicarbonate solution and extracted with dichloromethane (DCM). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired product.

Step 2: General procedure for the synthesis of the final tropane derivatives (e.g., compound 26)

To a solution of the product from Step 1 (1.0 eq) in DCM was added triethylamine (3.0 eq) and the corresponding acyl chloride (1.2 eq). The reaction mixture was stirred at room temperature for 4 hours. The mixture was then diluted with DCM and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The residue was purified by preparative thin-layer chromatography (prep-TLC) to yield the final compound.

Visualizing Molecular Interactions and Processes

CCR5 Signaling Pathway in HIV-1 Entry

The CCR5 receptor, a G-protein coupled receptor, plays a crucial role in the entry of M-tropic HIV-1 into host cells. The viral envelope glycoprotein gp120 binds to the CD4 receptor on the cell surface, which induces a conformational change in gp120, allowing it to bind to the CCR5 co-receptor. This second binding event triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the cytoplasm. CCR5 antagonists, derived from scaffolds like this compound, act by binding to the CCR5 receptor and preventing its interaction with gp120, thereby blocking viral entry.

Synthetic Workflow for Tropane-Based CCR5 Antagonists

The synthesis of novel tropane-based CCR5 antagonists from this compound involves a multi-step process. The workflow begins with the reductive amination of the starting material with a suitable ketone, followed by acylation to introduce diversity. This streamlined process allows for the generation of a library of compounds for structure-activity relationship studies.

Conclusion

This compound stands out as a cornerstone building block in modern medicinal chemistry. Its inherent structural features, combined with the versatility offered by the Boc protecting group, provide chemists with a powerful tool for the synthesis of complex and biologically relevant molecules. The successful development of potent tropane-based CCR5 antagonists exemplifies its significance, paving the way for the discovery of new therapeutics to combat HIV-1 and other diseases. The continued exploration of this privileged scaffold is poised to yield further innovations in drug discovery.

References

- 1. The discovery of tropane-derived CCR5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure-Based Design of Tropane Derivatives as a Novel Series of CCR5 Antagonists with Broad-Spectrum Anti-HIV-1 Activities and Improved Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Boc-endo-3-aminotropane: A Comprehensive Technical Guide for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Boc-endo-3-aminotropane, a key pharmaceutical intermediate. This document details its physicochemical properties, synthesis, purification, and its critical role in the development of novel therapeutics, particularly those targeting the central nervous system and viral entry pathways.

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1][2] Its chemical structure features a rigid bicyclic tropane core with a tert-butoxycarbonyl (Boc) protected amine at the 3-endo position.[1] This protecting group enhances the molecule's stability and allows for selective chemical modifications at other positions. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂N₂O₂ | [2][3] |

| Molecular Weight | 226.32 g/mol | [2][3] |

| Appearance | White to off-white solid | [1][2] |

| Boiling Point | 313.2 ± 35.0 °C (Predicted) | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Flash Point | 155.7 ± 24.8 °C (Predicted) | [2] |

| Storage | Under inert gas (Nitrogen or Argon) at 2–8 °C |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra are crucial for the structural confirmation of this compound. The endo configuration of the amino group can be confirmed by the characteristic chemical shifts and coupling constants of the protons on the tropane ring.

1H NMR (CDCl₃, 400 MHz): (Note: Predicted chemical shifts and multiplicities. Actual values may vary.)

-

δ 4.1-4.3 (m, 2H): Protons on the bridgehead carbons (C1 and C5).

-

δ 3.5-3.7 (m, 1H): Proton at C3, adjacent to the amino group. The multiplicity and coupling constants of this signal are key indicators of the endo stereochemistry.

-

δ 1.9-2.2 (m, 4H): Protons on the carbons adjacent to the nitrogen (C2 and C4).

-

δ 1.5-1.8 (m, 4H): Protons on the remaining carbons of the tropane ring (C6 and C7).

-

δ 1.45 (s, 9H): Protons of the tert-butyl group of the Boc protecting group.

-

δ 1.5-1.7 (br s, 2H): Protons of the primary amine.

13C NMR (CDCl₃, 100 MHz): (Note: Predicted chemical shifts. Actual values may vary.)

-

δ 155-156: Carbonyl carbon of the Boc group.

-

δ 79-80: Quaternary carbon of the tert-butyl group.

-

δ 50-55: Bridgehead carbons (C1 and C5).

-

δ 45-50: Carbon at C3.

-

δ 35-40: Carbons adjacent to the nitrogen (C2 and C4).

-

δ 28-30: Carbons of the tert-butyl group.

-

δ 25-28: Carbons of the tropane ring (C6 and C7).

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 226. The fragmentation pattern would likely involve the loss of the Boc group or fragments from the tropane ring.

Expected Fragmentation Pattern:

-

m/z 170: [M - C₄H₈]⁺, loss of isobutylene from the Boc group.

-

m/z 126: [M - Boc]⁺, loss of the entire Boc group.

-

m/z 82: Tropane ring fragment.

-

m/z 57: [C₄H₉]⁺, tert-butyl cation.

Experimental Protocols

Synthesis of this compound from Tropinone

This protocol describes a two-step synthesis starting from the commercially available tropinone. The first step is a reductive amination to introduce the amino group, followed by the protection of this group with a Boc moiety.

Step 1: Synthesis of endo-3-aminotropane

Materials:

-

Tropinone (1.0 eq)

-

Ammonium formate (5.0 eq)

-

10% Palladium on carbon (10% w/w)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of tropinone in methanol, add ammonium formate and 10% palladium on carbon.

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude endo-3-aminotropane.

Step 2: N-Boc Protection of endo-3-aminotropane

Materials:

-

endo-3-aminotropane (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the crude endo-3-aminotropane in dichloromethane and cool the solution to 0 °C.

-

Add triethylamine followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in dichloromethane.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Purification by Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate

-

Triethylamine (optional)

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes/ethyl acetate 9:1) and pack a chromatography column.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the dried silica with the adsorbed product onto the top of the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). To prevent peak tailing due to the basic nature of the amine, 0.1-1% triethylamine can be added to the eluent.

-

Collect fractions and monitor by TLC.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain pure this compound as a white to off-white solid.[4]

Application in Pharmaceutical Synthesis: Synthesis of a Maraviroc Analogue Intermediate

This compound is a crucial building block for the synthesis of CCR5 receptor antagonists, such as Maraviroc, used in the treatment of HIV.[5][6] The following is a representative protocol for the synthesis of an intermediate for a Maraviroc analogue.

Materials:

-

This compound (1.0 eq)

-

1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (1.1 eq)

-

Potassium carbonate (2.0 eq)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of this compound in DMF, add potassium carbonate and 1-fluoro-2-nitro-4-(trifluoromethyl)benzene.

-

Heat the reaction mixture and monitor by TLC.

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired intermediate.

Signaling Pathways and Experimental Workflows

Signaling Pathway: Muscarinic Acetylcholine Receptor Antagonism

Tropane alkaloids, the parent structure of this compound, are well-known for their anticholinergic activity, acting as antagonists at muscarinic acetylcholine receptors (mAChRs).[7][8][9] This antagonism is relevant for drugs targeting the central nervous system. The following diagram illustrates the general signaling pathway of Gq-coupled muscarinic receptors (M1, M3, M5) and the inhibitory effect of a tropane-based antagonist.

Muscarinic Acetylcholine Receptor Signaling Pathway

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of a pharmaceutical intermediate like this compound.[10][11][]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 4. benchchem.com [benchchem.com]

- 5. Maraviroc synthesis - chemicalbook [chemicalbook.com]

- 6. WO2014173375A1 - A process for the synthesis of maraviroc - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. acetylcholine signaling pathway via muscarinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]

- 9. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. biotage.com [biotage.com]

Applications of Tropane Alkaloids in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tropane alkaloids, a class of bicyclic alkaloids characterized by the 8-azabicyclo[3.2.1]octane nucleus, have a long and storied history in medicine and pharmacology. From their origins in medicinal plants of the Solanaceae family, such as Atropa belladonna and Erythroxylum coca, these compounds have yielded both valuable therapeutic agents and notorious substances of abuse.[1][2][3] Their rigid bicyclic structure provides a unique scaffold that has been extensively explored in medicinal chemistry, leading to the development of a wide range of drugs with diverse pharmacological activities.[4][5] This technical guide provides an in-depth overview of the applications of tropane alkaloids in drug discovery, focusing on their mechanisms of action, quantitative bioactivity, and the experimental protocols used in their evaluation and development.

Core Pharmacological Activities and Therapeutic Applications

Tropane alkaloids can be broadly classified based on their primary pharmacological effects: anticholinergic and stimulant.[1] This division stems from their distinct interactions with key protein targets in the central and peripheral nervous systems.

Anticholinergic Tropane Alkaloids:

Atropine and scopolamine are the archetypal anticholinergic tropane alkaloids.[4] They act as competitive antagonists of muscarinic acetylcholine receptors (mAChRs), thereby blocking the effects of the neurotransmitter acetylcholine.[6][7] This antagonism leads to a range of physiological effects, including mydriasis (pupil dilation), cycloplegia (paralysis of accommodation), reduced secretions, and effects on the central nervous system.[2][6]

Their clinical applications are extensive and include:

-

Ophthalmology: Atropine is used to dilate the pupils for eye examinations and to treat certain eye conditions.[8]

-

Cardiology: Atropine is employed to treat bradycardia (slow heart rate).[9]

-

Anesthesiology: Atropine and scopolamine are used as pre-anesthetic medications to reduce salivary and bronchial secretions.[10]

-

Gastroenterology: Hyoscyamine is used as an antispasmodic to treat disorders of the gastrointestinal tract.[8]

-

Neurology: Scopolamine is effective in the prevention of motion sickness and postoperative nausea and vomiting.[10][11] More recently, scopolamine has been investigated for its rapid-acting antidepressant effects.[12][13]

Stimulant Tropane Alkaloids:

Cocaine is the most well-known stimulant tropane alkaloid.[14] Its primary mechanism of action is the inhibition of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[15][16] By blocking the reuptake of these monoamine neurotransmitters from the synaptic cleft, cocaine increases their concentration and prolongs their action, leading to its characteristic stimulant and euphoric effects.[14][15] While its high potential for abuse limits its therapeutic use, cocaine is still used medically as a topical anesthetic for certain surgical procedures due to its local anesthetic properties, which are mediated by the blockade of voltage-gated sodium channels.[8][16]

The unique scaffold of cocaine has served as a template for the design of novel DAT inhibitors with potential therapeutic applications in conditions such as attention-deficit/hyperactivity disorder (ADHD) and depression.

Quantitative Bioactivity Data

The following tables summarize key quantitative data for representative tropane alkaloids, providing insights into their potency and selectivity.

| Alkaloid | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |

| Atropine | Muscarinic Acetylcholine Receptors (non-selective) | Radioligand Binding | 0.1-2 | [6] | |

| Scopolamine | Muscarinic Acetylcholine Receptors (non-selective) | Radioligand Binding | 0.3-1 | [6] | |

| N-methylatropine | Muscarinic Acetylcholine Receptors | Radioligand Binding | <0.1 | [6] | |

| N-methylscopolamine | Muscarinic Acetylcholine Receptors | Radioligand Binding | <0.3 | [6] | |

| Cocaine | Dopamine Transporter (DAT) | Radioligand Binding | 95 - 250 | [17] | |

| Serotonin Transporter (SERT) | Radioligand Binding | 130 - 300 | [18] | ||

| Norepinephrine Transporter (NET) | Radioligand Binding | 400 - 800 | |||

| Benztropine | Dopamine Transporter (DAT) | [3H]dopamine uptake inhibition | 118 | [19] |

Table 1: Receptor and Transporter Binding Affinities (Ki) and Inhibitory Concentrations (IC50) of Selected Tropane Alkaloids.

Signaling Pathways

The interaction of tropane alkaloids with their molecular targets initiates downstream signaling cascades that are responsible for their physiological effects.

Anticholinergic Signaling Pathway (Atropine/Scopolamine)

Atropine and scopolamine are non-selective antagonists of the five subtypes of muscarinic acetylcholine receptors (M1-M5). These receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses. The M1, M3, and M5 subtypes couple to Gq/11 proteins, activating the phospholipase C (PLC) pathway, while the M2 and M4 subtypes couple to Gi/o proteins, inhibiting adenylyl cyclase and modulating ion channel activity.[11]

Caption: Antagonism of Muscarinic Acetylcholine Receptors by Atropine/Scopolamine.

Stimulant Signaling Pathway (Cocaine)

Cocaine's primary mechanism involves blocking the dopamine transporter (DAT) on the presynaptic membrane of dopaminergic neurons. This inhibition prevents the reuptake of dopamine from the synaptic cleft, leading to an accumulation of dopamine and enhanced postsynaptic receptor activation.[14][15]

Caption: Cocaine's Blockade of the Dopamine Transporter (DAT).

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of tropane alkaloids in a drug discovery setting.

Extraction of Tropane Alkaloids from Plant Material

This protocol outlines a general procedure for the solid-liquid extraction of tropane alkaloids from dried plant material.[20]

Materials:

-

Dried and powdered plant material (e.g., Atropa belladonna leaves)

-

0.1 N Sulfuric acid

-

Concentrated ammonia solution

-

Peroxide-free diethyl ether

-

Anhydrous sodium sulfate

-

Sonicator

-

Centrifuge

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Weigh 1.0 g of the powdered plant material into a centrifuge tube.

-

Add 10 mL of 0.1 N sulfuric acid to the tube.

-

Sonicate the mixture for 15 minutes to facilitate cell lysis and alkaloid extraction.

-

Centrifuge the mixture and collect the acidic aqueous supernatant.

-

Basify the supernatant to a pH of 9-10 by adding concentrated ammonia solution. This converts the alkaloid salts to their free base form.

-

Transfer the basified solution to a separatory funnel and perform a liquid-liquid extraction with three 20 mL portions of diethyl ether.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the dried organic extract and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

HPLC Analysis of Tropane Alkaloids

This protocol provides a general method for the separation and quantification of tropane alkaloids using High-Performance Liquid Chromatography (HPLC).[4][8]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate buffer, pH 4.5).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210-230 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Prepare standard solutions of the tropane alkaloids of interest at known concentrations.

-

Dissolve the crude extract or synthesized compound in the mobile phase.

-

Filter all solutions through a 0.45 µm filter before injection.

-

Inject the standards and samples onto the HPLC system.

-

Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

-

Quantify the alkaloids in the sample by constructing a calibration curve from the peak areas of the standards.

Caption: General Workflow for HPLC Analysis of Tropane Alkaloids.

In Vitro Dopamine Reuptake Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory potency (IC50) of compounds on the dopamine transporter.[16][19]

Materials:

-

HEK293 cells stably expressing the human dopamine transporter (hDAT).

-

96-well cell culture plates.

-

Assay buffer (e.g., Krebs-HEPES buffer).

-

[3H]dopamine (radiolabeled).

-

Test compounds (e.g., cocaine, benztropine).

-

Scintillation fluid and counter.

Procedure:

-

Cell Plating: Seed the hDAT-expressing HEK293 cells into 96-well plates and grow to confluence.

-

Assay Preparation: On the day of the assay, wash the cells with assay buffer.

-

Compound Addition: Add varying concentrations of the test compounds to the wells. Include a vehicle control (no compound) and a positive control (a known DAT inhibitor like cocaine).

-

Pre-incubation: Incubate the plates for 10-20 minutes at room temperature.

-

Initiate Uptake: Add [3H]dopamine to each well to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) to allow for dopamine uptake.

-

Terminate Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake and remove extracellular [3H]dopamine.

-

Cell Lysis: Lyse the cells to release the intracellular [3H]dopamine.

-

Measurement: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the In Vitro Dopamine Reuptake Inhibition Assay.

Synthesis of Homatropine

This protocol provides an example of the synthesis of a semi-synthetic tropane alkaloid, homatropine, from tropine and mandelic acid derivatives.[15][21]

Materials:

-

Tropine

-

O-formylmandeloyl chloride

-

Triethylamine

-

Dichloromethane

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Esterification: Dissolve tropine and triethylamine in dichloromethane in a reaction flask.

-

Add O-formylmandeloyl chloride dropwise to the solution while stirring at room temperature.

-

Continue stirring for several hours until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with water to remove triethylamine hydrochloride.

-

Separate the organic layer and concentrate it to obtain crude O-formylhomatropine.

-

Hydrolysis: Treat the crude ester with dilute hydrochloric acid to hydrolyze the formyl group.

-

Neutralize the solution with sodium hydroxide to precipitate homatropine free base.

-

Purification: The crude homatropine can be further purified by recrystallization.

Conclusion

Tropane alkaloids continue to be a rich source of inspiration for drug discovery. Their well-defined structure-activity relationships and diverse pharmacological profiles provide a solid foundation for the design of novel therapeutic agents. The anticholinergic properties of atropine and scopolamine have led to the development of drugs for a variety of conditions, and the recent interest in scopolamine's antidepressant effects highlights the ongoing potential of this class of compounds. Similarly, while cocaine's abuse potential is a significant concern, its interaction with monoamine transporters has provided invaluable insights for the development of new treatments for neurological and psychiatric disorders. The experimental protocols and methodologies outlined in this guide provide a framework for the continued exploration and development of tropane alkaloid-based therapeutics. As our understanding of the complex signaling pathways they modulate deepens, so too will the opportunities for innovative drug design.

References

- 1. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. CN110003197A - A kind of extraction process of tropane alkaloids - Google Patents [patents.google.com]

- 10. Rapid Synthesis of Psychoplastogenic Tropane Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Scientists Unravel Novel Signaling Cascade Determining Dopamine Transporter Activity and Its Association with Cocaine Addiction----Chinese Academy of Sciences [english.cas.cn]

- 14. Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis method of homatropine hydrobromide - Eureka | Patsnap [eureka.patsnap.com]

- 16. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. books.rsc.org [books.rsc.org]

- 21. "Process For The Preparation Of Homatropine And Its Quaternary Salts [quickcompany.in]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stereochemistry of 3-Aminotropane Derivatives

This guide provides a comprehensive overview of the stereochemistry of 3-aminotropane derivatives, a class of compounds with significant therapeutic potential. The tropane skeleton, a bicyclic amine structure, is a key pharmacophore found in numerous natural alkaloids and synthetic molecules with potent physiological effects.[1] The stereochemical configuration of substituents on this rigid scaffold, particularly the amino group at the C-3 position, plays a pivotal role in determining the pharmacological profile, including receptor affinity, selectivity, and overall biological activity.[2][3]

Introduction to Stereoisomerism in 3-Aminotropane

The 3-aminotropane core possesses multiple stereogenic centers, leading to a variety of possible stereoisomers. The primary stereochemical considerations are the orientation of the amino group relative to the piperidine ring of the tropane nucleus and the chirality at C-3.

-

Endo/Exo Isomerism: The amino group at the C-3 position can be oriented either endo (axial) or exo (equatorial). The endo configuration places the amino group on the same side as the ethylene bridge, while the exo configuration places it on the opposite side. This orientation significantly impacts the molecule's three-dimensional shape and its ability to interact with biological targets. The endo-isomer, in particular, is a highly sought-after chiral building block for stereoselective synthesis.[1]

-

Enantiomers: The C-3 carbon is chiral, leading to the existence of (R) and (S) enantiomers for both the endo and exo diastereomers. The absolute configuration at this center is critical for receptor recognition and biological function.[3][4]

The interplay of these stereochemical features results in four primary stereoisomers for 3-aminotropane: (3R)-endo, (3S)-endo, (3R)-exo, and (3S)-exo.

Figure 1: Stereoisomers of 3-Aminotropane.

Stereoselective Synthesis and Chiral Resolution

Achieving stereochemical control is paramount in the synthesis of 3-aminotropane derivatives for therapeutic applications. Methodologies focus on either stereoselective synthesis to favor the formation of a specific isomer or the resolution of racemic mixtures.

2.1. Stereoselective Synthesis

Stereoselective strategies often employ chiral auxiliaries or catalysts to direct the formation of the desired stereoisomer. A common approach involves the reduction of a tropinone precursor to tropine or pseudotropine, followed by conversion of the hydroxyl group to an amino group with stereochemical control.

-

Nucleophilic Addition to Chiral Imines: The addition of organometallic reagents to chiral N-tert-butanesulfinyl aldimines is a powerful method for establishing stereocenters.[5] This approach can be adapted for the synthesis of specific 3-aminotropane stereoisomers.

-

Asymmetric Catalysis: The use of chiral catalysts, such as those derived from amino alcohols, can facilitate enantioselective carbon-carbon bond formation, leading to the synthesis of enantioenriched intermediates that can be converted to the final 3-aminotropane derivatives.[6]

2.2. Chiral Resolution

When stereoselective synthesis is not feasible or yields mixtures of isomers, chiral resolution techniques are employed to separate the desired enantiomer.

-

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a widely used method for separating enantiomers of tropane derivatives.[7] Glycopeptide-based selectors, such as vancomycin, can also be used as chiral additives in the mobile phase to achieve separation.[8]

-

Enzymatic Resolution: Lipases can be used for the enantioselective acylation of racemic amines. One enantiomer is selectively converted to an amide, which can then be separated from the unreacted amine enantiomer.[9][10]

Figure 2: Workflow for Chiral Resolution.

Experimental Protocols and Stereochemical Characterization

The determination of the absolute and relative stereochemistry of 3-aminotropane derivatives relies on a combination of spectroscopic and crystallographic techniques.

3.1. General Experimental Protocol: N-Acylation of 3-Aminotropane

This protocol is a general method for the synthesis of N-acyl derivatives, which are often evaluated for biological activity.

-

Dissolution: Dissolve the 3-aminotropane derivative (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., argon or nitrogen).[11]

-

Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.

-

Acylating Agent Addition: Slowly add the desired acyl chloride or acid anhydride (1.2 equivalents) dropwise to the reaction mixture, typically at 0 °C to control the reaction exotherm.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated 3-aminotropane derivative.[12]

3.2. Methods for Stereochemical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable tools for determining the relative stereochemistry (endo vs. exo).[13][14] The coupling constants (J-values) and the chemical shifts of the protons on the tropane ring are highly dependent on their spatial orientation. Conformational studies can be performed by analyzing NMR data in different solvents and at various temperatures.[15][16][17]

-

X-Ray Crystallography: Single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure, including the absolute stereochemistry of chiral centers and the solid-state conformation.[18][19][20][21] This technique is the gold standard for structural elucidation.

-

Chiral Chromatography: Comparison of the retention times of a synthesized sample with those of authenticated enantiopure standards on a chiral column can be used to assign the absolute configuration.[22]

Influence of Stereochemistry on Biological Activity

The stereochemical configuration of 3-aminotropane derivatives is a critical determinant of their interaction with biological targets, such as G-protein coupled receptors (GPCRs). Different stereoisomers can exhibit vastly different binding affinities, selectivities, and functional activities (agonist vs. antagonist).[4]

A study on novel 3β-aminotropane (exo) derivatives revealed that their affinity for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors was highly dependent on the stereochemistry and the nature of the substituents on the amino group.[2]

Figure 3: Stereochemistry-Activity Relationship.

4.1. Quantitative Data on Receptor Binding

The following table summarizes the binding affinities (Ki, nM) of selected 3β-aminotropane derivatives for dopaminergic (D2) and serotonergic (5-HT1A, 5-HT2A) receptors, highlighting the impact of substitution patterns.

| Compound | Substituent | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |

| 6c | 4-OCH₃ (Naphthalene) | 0.4 | >10000 | 114.2 |

| 6f | 4-F (Naphthalene) | 0.6 | >10000 | 112.5 |

| 6i | 4-Cl (Naphthalene) | 0.4 | 8560 | 45.3 |

| 10a | 2-Quinoline | 1000 | 62.7 | 1000 |

| 10b | 2-Quinoline | 1000 | 30.5 | 1000 |

| Data adapted from a study on 3β-aminotropane arylamides.[2] |

As the data indicates, para-substitution on the aryl moiety generally leads to high affinity for the D2 receptor.[2] For instance, compounds 6c , 6f , and 6i show nanomolar to sub-nanomolar affinity for D2 receptors.[2] In contrast, the 2-quinoline derivatives 10a and 10b display high affinity and selectivity for the 5-HT1A receptor.[2] These findings underscore the profound influence of stereochemistry and structural modifications on the pharmacological profile of 3-aminotropane derivatives.

Conclusion

The stereochemistry of 3-aminotropane derivatives is a critical factor that governs their synthesis, characterization, and biological activity. A thorough understanding of the spatial arrangement of atoms in these molecules is essential for the rational design and development of novel therapeutics with improved potency, selectivity, and safety profiles. The methodologies and principles outlined in this guide provide a framework for researchers in medicinal chemistry and drug discovery to navigate the complexities of stereoisomerism in this important class of compounds.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and biological investigation of new equatorial (β) stereoisomers of 3-aminotropane arylamides with atypical antipsychotic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 5. Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereoselective Synthesis of β-Hydroxy Enamines, Amino Cyclopropanes and 1,3-Amino Alcohols via Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 15. A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. epubs.stfc.ac.uk [epubs.stfc.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, crystal structure and thin-film-optical properties of 3-amino-2-(2-nitrophenyl)diazinyl-3-(morpholin-1-yl)acrylonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 21. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tamucc-ir.tdl.org [tamucc-ir.tdl.org]

N-Boc-endo-3-aminotropane: A Versatile Scaffold for Central Nervous System Drug Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

N-Boc-endo-3-aminotropane has emerged as a pivotal building block in medicinal chemistry, particularly in the pursuit of novel therapeutics for a range of central nervous system (CNS) disorders. Its rigid bicyclic tropane core provides a well-defined three-dimensional structure, enabling the precise orientation of pharmacophoric elements for optimal interaction with various biological targets. The presence of the Boc-protected amino group at the 3-endo position offers a versatile handle for a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological profiles. This technical guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds derived from this compound, with a focus on their application in CNS drug discovery.

Physicochemical Properties

This compound is a white to light yellow crystalline powder with the molecular formula C₁₃H₂₄N₂O₂ and a molecular weight of 226.32 g/mol .[1] It is a protected form of endo-3-aminotropane, where the Boc (tert-butoxycarbonyl) group serves to modulate the reactivity of the secondary amine, facilitating controlled synthetic transformations.[2]

| Property | Value |

| Molecular Formula | C₁₂H₂₂N₂O₂[3] |

| Molecular Weight | 226.32 g/mol [1] |

| Appearance | White to off-white solid[4] |

| Boiling Point | 313.2 °C at 760 mmHg[4] |

| Density | 1.1 ± 0.1 g/cm³[4] |

| pKa | 10.12 ± 0.20 (Predicted) |

Synthetic Utility and Derivatization Strategies

The synthetic versatility of this compound lies in the reactivity of the deprotected secondary amine. The Boc protecting group can be readily removed under acidic conditions to yield the free endo-3-aminotropane, which can then be subjected to a variety of functionalization reactions. Key derivatization strategies include:

-

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the introduction of a wide range of aryl and heteroaryl substituents. This strategy is instrumental in the development of ligands targeting monoamine transporters.

-

Reductive Amination: The reaction of the deprotected amine with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, provides a straightforward method for the synthesis of N-alkyl and N-benzyl derivatives.

-

Amide Coupling: The formation of amide bonds with a diverse array of carboxylic acids, facilitated by coupling agents like EDC/HOBt or HATU, enables the exploration of a broad chemical space and the introduction of various functional groups.

These synthetic approaches provide access to a rich library of tropane-based compounds with diverse pharmacological activities.

Applications in CNS Drug Development

The rigid tropane scaffold of this compound has been successfully employed to develop potent and selective modulators of various CNS targets, including monoamine transporters and neurotransmitter receptors.

Monoamine Transporter Inhibitors

Derivatives of this compound have shown significant promise as inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[5] These transporters play a crucial role in regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key therapeutic strategy for a variety of psychiatric and neurological disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[6]

| Compound | Target | Kᵢ (nM) | Selectivity |

| GA 2-99 | DAT | 5.59 | >87-fold vs SERT, >254-fold vs NET[4] |

| GA 1-69 | DAT | 29.2 | >15-fold vs SERT, >50-fold vs NET[4] |

| Compound 6d | DAT | 4.1 | 5-fold vs SERT, 16-fold vs NET[1] |

| Compound 5b | DAT | IC₅₀ = 3.8 | -[5] |

| Compound 5e | SERT | 1.9 | 68-fold vs DAT, 737-fold vs NET[5] |

Acetylcholine Receptor Modulators

The tropane skeleton is a well-established pharmacophore for interacting with both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs). These receptors are implicated in a wide range of cognitive functions, and their modulation is a promising approach for the treatment of Alzheimer's disease, schizophrenia, and other cognitive disorders.[7] N-substituted derivatives of endo-3-aminotropane have been explored as potential modulators of these receptors.

| Compound | Receptor Subtype | IC₅₀ (µM) |

| 7-O-Benzyl-N-methylcoclaurine (BBCM) | α7, α4β2, α4β4 | High affinity at all subtypes[2] |

| Laudanosine | α7, α4β2, α4β4 | -[2] |

| Armepavine | α7, α4β2, α4β4 | -[2] |

Experimental Protocols

Synthesis of N-Benzyl-endo-3-aminotropane (General Reductive Amination Protocol)

This protocol describes a general procedure for the synthesis of N-benzyl derivatives from this compound via reductive amination.

Step 1: Boc Deprotection

-

Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane (e.g., 4M solution, 5-10 eq).

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting amine salt is typically used in the next step without further purification.

Step 2: Reductive Amination

-

Dissolve the crude amine salt from the previous step in a suitable solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add the desired benzaldehyde derivative (1.0-1.2 eq) and a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq).

-

If starting from the free amine, a catalytic amount of acetic acid may be added to facilitate imine formation.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-benzyl-endo-3-aminotropane derivative.

In Vitro Norepinephrine Transporter (NET) Uptake Inhibition Assay in SK-N-BE(2)C Cells

This protocol describes a method to assess the inhibitory potency of test compounds on norepinephrine uptake in a human neuroblastoma cell line endogenously expressing the norepinephrine transporter.[8]

Cell Culture:

-

Culture SK-N-BE(2)C cells in an appropriate medium (e.g., MEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Plate the cells in 24-well plates at a suitable density to achieve confluency on the day of the assay.

Uptake Assay:

-

On the day of the assay, wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer.

-

Pre-incubate the cells with various concentrations of the test compound or vehicle in KRH buffer for 10-15 minutes at 37°C.

-

Initiate norepinephrine uptake by adding [³H]norepinephrine to each well at a final concentration near its Kₘ value (approximately 416 nM for SK-N-BE(2)C cells).[8]

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C, ensuring the uptake is within the linear range.

-

Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

-

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

To determine non-specific uptake, include control wells containing a high concentration of a known NET inhibitor, such as desipramine (e.g., 10 µM).

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.

In Vitro Serotonin Transporter (SERT) Reuptake Inhibition Assay in HEK293 Cells

This protocol outlines a method for evaluating the inhibitory effect of compounds on serotonin reuptake in HEK293 cells stably expressing the human serotonin transporter (hSERT).[9]

Cell Culture:

-

Culture HEK293 cells stably expressing hSERT in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).

-

Plate the cells in 96-well plates at an appropriate density to reach confluency for the assay.

Reuptake Assay:

-

Wash the cells with KRH buffer.

-

Pre-incubate the cells with serial dilutions of the test compound or vehicle in KRH buffer for 15-30 minutes at 37°C.[9]

-

Initiate serotonin uptake by adding [³H]serotonin to each well at a final concentration close to its Kₘ value.

-

Incubate for a short period (e.g., 5-15 minutes) at 37°C.[9]

-

Terminate the uptake by aspirating the buffer and washing the cells with ice-cold KRH buffer.

-

Lyse the cells and measure the radioactivity as described in the NET uptake assay protocol.

-

Determine non-specific uptake using a known SERT inhibitor like fluoxetine (e.g., 10 µM).[9]

-

Calculate the percent inhibition and IC₅₀ values for the test compounds.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the development of CNS drugs from this compound.

References

- 1. Quantitative structure-activity relationships for substituted aminotetralin analogues. I: Inhibition of norepinephrine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. repositorio.uchile.cl [repositorio.uchile.cl]

- 3. Synthesis and Screening in Mice of Fluorine-Containing PET Radioligands for TSPO: Discovery of a Promising 18F-Labeled Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of a Novel PET Radioligand for Imaging Glutaminyl Cyclase Activity as a Biomarker for Detecting Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and in vitro evaluation of novel derivatives as serotonin N-acetyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the N-Boc-endo-3-aminotropane Scaffold

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-endo-3-aminotropane, a crucial building block in medicinal chemistry. The document details its chemical and physical properties, provides a step-by-step synthesis protocol, and includes key analytical data for its characterization. Furthermore, it explores the significant application of this scaffold in the development of CCR5 antagonists for HIV-1 therapy, complete with a detailed visualization of the viral entry signaling pathway.

Core Properties of this compound

This compound, systematically named tert-butyl (3-endo)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate, is a tropane derivative featuring a Boc-protected nitrogen atom and an endo-oriented amine group at the C-3 position. This specific stereochemistry and the presence of the Boc protecting group make it a valuable and versatile intermediate in the synthesis of complex pharmaceutical agents.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

| Identifier | Value |

| CAS Number | 207405-68-3[1][2] |

| Molecular Formula | C12H22N2O2[1] |

| Molecular Weight | 226.32 g/mol [1][3] |

| Appearance | White to off-white solid[4] |

| Property | Value |

| Boiling Point | 313.2 °C at 760 mmHg[4] |

| Density | 1.1 ± 0.1 g/cm³[4] |

| Flash Point | 155.7 ± 24.8 °C[4] |

Note: Some physical properties are predicted values.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from nortropinone hydrochloride. The first step involves the protection of the secondary amine of the tropane scaffold with a tert-butoxycarbonyl (Boc) group to yield N-Boc-nortropinone. The subsequent step is a stereoselective reductive amination of the ketone functionality to introduce the endo-amino group.

Synthesis Workflow

The overall synthetic pathway is illustrated in the following diagram:

Detailed Experimental Protocols

Step 1: Synthesis of N-Boc-nortropinone

This protocol describes the N-Boc protection of nortropinone.

-

Materials and Reagents:

-

Nortropinone hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium carbonate (Na₂CO₃) solution

-

Saturated brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of nortropinone hydrochloride (1.0 equivalent) in dichloromethane, add triethylamine (3.0 equivalents) dropwise at room temperature, ensuring the temperature remains below 30 °C. Stir the mixture to neutralize the hydrochloride salt.[5]

-

Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the reaction mixture.[5]

-

Stir the resulting mixture at room temperature for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the nortropinone has been consumed.[5]

-

Transfer the reaction solution to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous Na₂CO₃ solution, and finally with saturated brine.[5]

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield N-Boc-nortropinone. The product can be further purified by silica gel column chromatography if necessary.[5]

-

Step 2: Synthesis of this compound

This protocol outlines the reductive amination of N-Boc-nortropinone to yield the target compound.

-

Materials and Reagents:

-

N-Boc-nortropinone

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve N-Boc-nortropinone (1.0 equivalent) and a large excess of ammonium acetate (approximately 10 equivalents) in anhydrous methanol.

-

Add sodium cyanoborohydride (approximately 1.5 equivalents) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material by silica gel column chromatography to afford this compound.

-

Application in Drug Discovery: CCR5 Antagonists for HIV-1

The this compound scaffold is a key component in the synthesis of a class of antiretroviral drugs known as CCR5 antagonists. These drugs are entry inhibitors that block the Human Immunodeficiency Virus (HIV-1) from entering and infecting immune cells.

HIV-1 Entry Signaling Pathway and Mechanism of Action of CCR5 Antagonists

The entry of R5-tropic HIV-1 into a host T-cell is a multi-step process. The viral surface protein, gp120, first binds to the CD4 receptor on the T-cell surface. This initial binding induces a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic strains is the C-C chemokine receptor type 5 (CCR5). The interaction between gp120 and CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the cell.[6][7][8]

CCR5 antagonists, such as Maraviroc, are allosteric inhibitors that bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[9][10][11] This binding induces a conformational change in CCR5, preventing its interaction with the gp120 protein of HIV-1.[12][13] By blocking this crucial co-receptor binding step, CCR5 antagonists effectively inhibit viral entry and replication.

The following diagram illustrates the HIV-1 entry pathway and the inhibitory action of CCR5 antagonists.

This guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, providing essential technical information on the this compound scaffold and its significant role in the creation of novel therapeutics.

References

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 2. N-Boc-内-3-氨基托烷 CAS#: 207405-68-3 [m.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. echemi.com [echemi.com]

- 5. benchchem.com [benchchem.com]

- 6. Molecular Mechanism of HIV-1 Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HIV - Wikipedia [en.wikipedia.org]

- 8. The biology of CCR5 and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Maraviroc - Wikipedia [en.wikipedia.org]

- 10. Maraviroc in the treatment of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Pharmacokinetics, interactions and mechanism of action of maraviroc] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Maraviroc? [synapse.patsnap.com]

- 13. Maraviroc - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

Methodological & Application

Application Note and Protocol for the Synthesis of N-Boc-endo-3-aminotropane

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-Boc-endo-3-aminotropane is a valuable building block in medicinal chemistry and drug development. The tropane scaffold is a core structure in numerous biologically active compounds and natural products, including cocaine and atropine. The endo-configuration of the amino group and its protection with a tert-butyloxycarbonyl (Boc) group make this compound a versatile intermediate for the synthesis of a wide range of pharmaceutical agents. This document provides a detailed protocol for the two-step synthesis of this compound, starting from the readily available tropinone. The synthesis involves a diastereoselective reductive amination of tropinone to yield endo-3-aminotropane, followed by the protection of the primary amine with a Boc group.

Overall Reaction Scheme:

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Reagent/Catalyst | Product | Yield (%) |

| 1 | Tropinone | 139.19 | 10.0 | 1.0 | Ammonium formate, 10% Pd/C | endo-3-Aminotropane | ~75-85 |

| 2 | endo-3-Aminotropane | 140.22 | 7.5 | 1.0 | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) | This compound | ~90-98 |

Experimental Protocols

Step 1: Synthesis of endo-3-Aminotropane via Reductive Amination of Tropinone

This procedure outlines the diastereoselective synthesis of the endo-isomer of 3-aminotropane from tropinone.

Materials:

-

Tropinone

-

Ammonium formate (CH₅NO₂)

-

10% Palladium on activated carbon (Pd/C)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask, add tropinone (1.39 g, 10.0 mmol) and methanol (100 mL).

-

Stir the mixture at room temperature until the tropinone is completely dissolved.

-

To the solution, add ammonium formate (3.15 g, 50.0 mmol, 5.0 equiv.).

-

Carefully add 10% palladium on carbon (0.28 g, 20% by weight of tropinone) to the reaction mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 9:1 DCM/MeOH with 1% NH₄OH). The reaction is typically complete within 4-6 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® in a Büchner funnel to remove the palladium catalyst. Wash the Celite® pad with methanol (3 x 20 mL).

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the methanol.

-

To the resulting residue, add dichloromethane (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford endo-3-aminotropane as a solid. The product is often used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol describes the protection of the primary amine of endo-3-aminotropane with a Boc group. The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability and ease of removal under acidic conditions[1].

Materials:

-

endo-3-Aminotropane

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve endo-3-aminotropane (1.05 g, 7.5 mmol) in dichloromethane (50 mL) in a 100 mL round-bottom flask.

-

To this solution, add triethylamine (1.52 g, 2.1 mL, 15.0 mmol, 2.0 equiv.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.79 g, 8.25 mmol, 1.1 equiv.) in dichloromethane (10 mL) to the reaction mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC (Eluent: 95:5 DCM/MeOH).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (Eluent: gradient of 0-5% methanol in dichloromethane) to yield this compound as a white solid.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the synthesis of this compound.

References

Application Notes and Protocols for Coupling Reactions with N-Boc-endo-3-aminotropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-endo-3-aminotropane is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of biologically active compounds. The tropane scaffold is a core feature of numerous alkaloids with significant physiological effects. The presence of a Boc-protected amine at the 8-position and a primary amine at the 3-endo position allows for selective functionalization, making it a versatile precursor for drug discovery and development. Derivatives of 3-aminotropane have shown affinity for dopamine (D2) and serotonin (5-HT1A, 5-HT2A) receptors, suggesting their potential as atypical antipsychotics.[1]

These application notes provide detailed protocols for common coupling reactions involving this compound, including amide bond formation, reductive amination, urea synthesis, and sulfonamide formation. The accompanying data tables summarize typical reaction conditions and reported yields to facilitate experimental design and optimization.

Data Presentation: Quantitative Summary of Coupling Reactions

The following tables provide a summary of quantitative data for various coupling reactions with this compound and analogous N-Boc protected amines. These values should serve as a general guideline, and optimal conditions may vary depending on the specific substrates used.

Table 1: Amide Bond Formation

| Carboxylic Acid/Acid Chloride | Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) |

| Substituted Benzoic Acid | EDC, HOBt | DIPEA | DMF or DCM | 4 - 24 | 75 - 90 |

| 4-Nitrobenzoyl chloride | - | - | - | - | 65 - 96 |

| N-Boc-piperidine-3-carboxylic acid | Not specified | Not specified | Not specified | Not specified | 55 - 81 |

Table 2: Reductive Amination

| Aldehyde/Ketone | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | |---|---|---|---|---|---| | Benzaldehyde | NaBH(OAc)₃ | DCE, DCM, THF, or dioxane | Not specified | Excellent | | Aromatic Aldehydes | BH₃N(C₂H₅)₃ | Not specified | Not specified | Excellent | | Formalin (36% aq.) | Sodium triacetoxyborohydride | Methanol/Acetic Acid | 1 | 43 |

Table 3: Urea Formation

| Isocyanate/Coupling Partner | Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) |

| Phenyl isocyanate | - | - | THF | Not specified | 78 - 88 |

| Amine | 2-chloropyridine, Tf₂O | - | - | Not specified | High |

Table 4: Sulfonamide Formation

| Sulfonyl Chloride | Base | Solvent | Reaction Time (h) | Yield (%) | |---|---|---|---|---|---| | Benzenesulfonyl chloride | Triethylamine | Dichloromethane | Not specified | Not specified |

Experimental Protocols

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

This protocol describes a standard procedure for the formation of an amide bond between this compound and a carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Materials:

-

This compound

-

Carboxylic acid (e.g., benzoic acid)

-

EDC (1.2 equivalents)

-

HOBt (1.2 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM, add this compound (1.1 equivalents).

-

Add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC (1.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired amide.

Protocol 2: Reductive Amination

This protocol outlines the reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride (STAB).[1]

Materials:

-

This compound

-

Aldehyde (e.g., formaldehyde as a 36% aqueous solution) (1.1 equivalents)

-

Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

-

Methanol

-

Acetic acid

-

8 N aqueous sodium hydroxide solution

-